Ciprofloxacin-d8 β-D-Glucuronide chemical structure and molecular weight
Ciprofloxacin-d8 β-D-Glucuronide chemical structure and molecular weight
Chemical Structure, Molecular Weight, and Bioanalytical Applications
Executive Summary
Ciprofloxacin-d8 β-D-Glucuronide is the stable isotope-labeled analog of the major phase II metabolite of ciprofloxacin. It serves as the definitive Internal Standard (IS) for the accurate quantification of ciprofloxacin glucuronide in biological matrices (plasma, urine) using LC-MS/MS.
The reliability of pharmacokinetic (PK) data depends heavily on the integrity of this reference material. Unlike stable parent drugs, acyl glucuronides like Ciprofloxacin-d8 β-D-Glucuronide exhibit specific chemical instabilities—namely hydrolysis and acyl migration—that require rigorous handling protocols to prevent analytical bias. This guide synthesizes the physicochemical properties, stability mechanisms, and validated experimental workflows for this critical compound.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound consists of the fluoroquinolone antibiotic ciprofloxacin, deuterated at the piperazine ring, and conjugated via an ester linkage to glucuronic acid.
2.1 Structural Configuration
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Parent Scaffold: Ciprofloxacin (Fluoroquinolone core).[1][2][3][4][5]
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Isotopic Labeling: Octadeuterated piperazine ring (d8).[6] The eight deuterium atoms replace the hydrogens at the 2, 3, 5, and 6 positions of the piperazine moiety.
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Conjugation Site: The β-D-glucuronic acid is attached via an acyl (ester) linkage to the carboxylic acid group at position 3 of the quinoline ring.
2.2 Key Chemical Data[6]
| Property | Specification |
| Chemical Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid β-D-glucuronide |
| Common Name | Ciprofloxacin-d8 β-D-Glucuronide |
| Molecular Formula | C₂₃H₁₈D₈FN₃O₉ |
| Molecular Weight | 515.51 g/mol |
| Monoisotopic Mass | 515.22 (Calculated based on D=2.0141) |
| Parent Compound CAS | 1130050-35-9 (Ciprofloxacin-d8) |
| Unlabeled Analog CAS | 105029-31-0 (Ciprofloxacin Acyl Glucuronide) |
| Solubility | Soluble in DMSO, Methanol, and Water (pH dependent) |
| pKa | ~3.0 (Carboxylic acid of glucuronide), ~8.7 (Piperazine amine) |
Technical Deep Dive: Stability & Handling
Critical Insight: As an acyl glucuronide, this compound is inherently unstable at physiological and alkaline pH. It undergoes two primary degradation pathways that can compromise quantitative accuracy:
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Hydrolysis: Cleavage of the ester bond, releasing Ciprofloxacin-d8 and free glucuronic acid.
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Acyl Migration: Intramolecular rearrangement where the drug moiety migrates from the 1-O position to the 2, 3, or 4-OH positions of the glucuronic acid ring. These isomers may not co-elute with the 1-O-β-acyl glucuronide, leading to underestimation of the metabolite.
3.1 Stabilization Protocol (Self-Validating System)
To ensure data integrity, the following sample handling protocol is mandatory:
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Matrix Acidification: Biological samples (plasma/urine) must be acidified immediately upon collection to pH < 4.0 using dilute phosphoric acid or formic acid.
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Temperature Control: All processing must occur at 4°C (on ice).
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Solvent Choice: Avoid protic solvents (methanol/ethanol) at high pH, which can catalyze transesterification.
3.2 Degradation Pathway Diagram
Figure 1: Stability profile of Ciprofloxacin-d8 Acyl Glucuronide, illustrating critical degradation pathways that necessitate acidic stabilization.
Experimental Workflow: LC-MS/MS Quantification
This protocol outlines the use of Ciprofloxacin-d8 β-D-Glucuronide as an Internal Standard (IS). The method relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) , where the d8-labeled standard compensates for matrix effects and recovery losses.
4.1 Mass Spectrometry Parameters
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Ionization Mode: ESI Positive (+).
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Transitions:
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Analyte (Cipro-Glucuronide): m/z 508.5 → 332.1 (Loss of Glucuronide moiety, 176 Da).
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Internal Standard (Cipro-d8-Glucuronide): m/z 516.5 → 340.2 (Loss of Glucuronide moiety, 176 Da).
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4.2 Sample Preparation Protocol
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Thawing: Thaw plasma/urine samples on wet ice.
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Acidification Check: Verify sample pH is < 4.0. If not, adjust with 5% Formic Acid.
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IS Spiking: Add 20 µL of Ciprofloxacin-d8 β-D-Glucuronide working solution (e.g., 500 ng/mL in 0.1% Formic Acid/Acetonitrile).
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Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile. Vortex for 30 seconds.
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Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
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Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase).
4.3 Analytical Workflow Diagram
Figure 2: Validated bioanalytical workflow for the quantification of Ciprofloxacin Glucuronide using the d8-labeled internal standard.
Synthesis & Manufacturing Origins
While enzymatic synthesis using liver microsomes is possible, high-purity analytical standards are typically produced via chemical synthesis to ensure specific isotopic enrichment (>99% D) and structural purity.
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Precursor: Ciprofloxacin-d8 is synthesized by condensing 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine-d8 .
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Glucuronidation: The Ciprofloxacin-d8 is then coupled with a protected glucuronic acid donor (e.g., acetobromo-α-D-glucuronic acid methyl ester) under controlled conditions to favor the β-anomer, followed by deprotection.
References
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Pharmaffiliates. (n.d.). Ciprofloxacin-d8 β-D-Glucuronide Product Specification. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25218032, Ciprofloxacin-d8. Retrieved from [Link]
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Vance, N., et al. (2016). Synthesis of Ciprofloxacin-Based Compounds: A Review. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 6. Ciprofloxacin-d8 | C17H18FN3O3 | CID 25218032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
